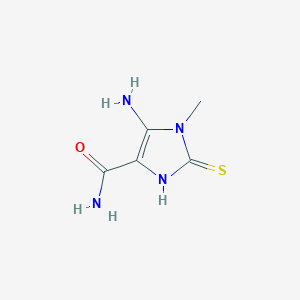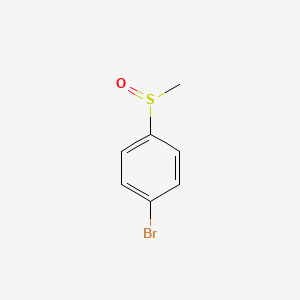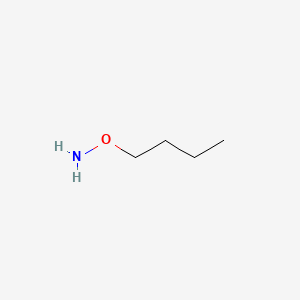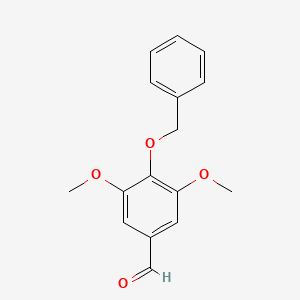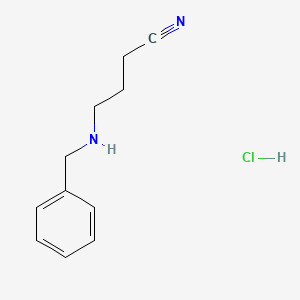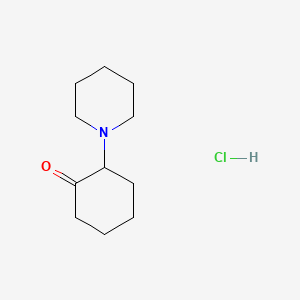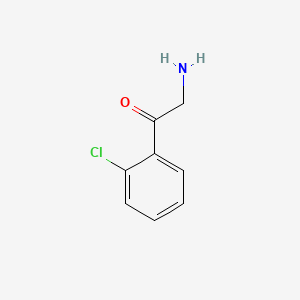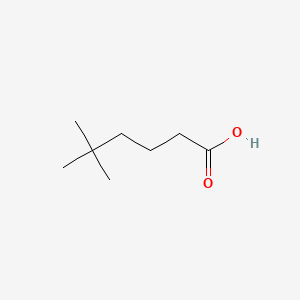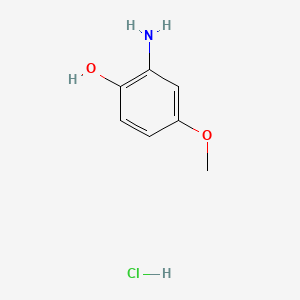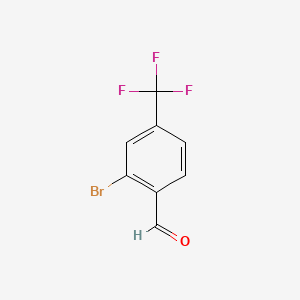
2-溴-4-(三氟甲基)苯甲醛
描述
2-Bromo-4-(trifluoromethyl)benzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the benzene ring. The presence of these substituents can significantly alter the electronic and steric properties of the molecule, which may influence its reactivity and usefulness in various chemical reactions.
Synthesis Analysis
The synthesis of substituted benzaldehydes, such as 2-Bromo-4-(trifluoromethyl)benzaldehyde, can be achieved through various methods. One approach involves the selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation, as described in the synthesis of substituted 2-bromobenzaldehydes . This method provides a route to introduce the bromine atom at the ortho position relative to the aldehyde group. Additionally, the synthesis of related compounds, such as 2-aryl-1,2-dihydrophthalazines, has been reported through the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, which could potentially be adapted for the synthesis of 2-Bromo-4-(trifluoromethyl)benzaldehyde .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be studied using techniques such as X-ray crystallography. For instance, the structure of a benzaldehyde/boron trifluoride adduct has been determined, providing insights into the electronic nature of such complexes . Although not directly related to 2-Bromo-4-(trifluoromethyl)benzaldehyde, this study highlights the importance of understanding the structural aspects of benzaldehyde derivatives when complexed with Lewis acids.
Chemical Reactions Analysis
Benzaldehyde derivatives are known to participate in a variety of chemical reactions. The Lewis acid-mediated reactions of carbonyl compounds, including those involving benzaldehydes, are well-documented . These reactions can lead to the formation of C-C bonds through mechanisms such as Diels-Alder and ene reactions. The presence of electron-withdrawing groups, such as the trifluoromethyl group, can influence the reactivity of the aldehyde, potentially making it more susceptible to nucleophilic attack.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their substituents. For example, the crystal structure of 2-Bromo-5-fluorobenzaldehyde shows that the benzaldehyde oxygen atom is trans to the bromo substituent, and the molecule exhibits Br-F interactions and π-stacking in the solid state . While this is not the exact compound , it suggests that halogen substituents can affect the solid-state packing and intermolecular interactions of such molecules. The synthesis and characterization of related compounds, such as 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes, provide additional data on the vibrational spectroscopy and electronic properties of brominated benzaldehydes .
科学研究应用
金属化和功能化
2-溴-4-(三氟甲基)苯甲醛已在金属化和功能化的背景下得到探索。在 Cottet 等人 (2004) 的一项研究中,各种氯代、溴代和碘代(三氟甲基)吡啶,包括 2-溴-4-(三氟甲基)吡啶,被选择性地去质子化,随后进行羧化。这项研究证明了该化合物在区域选择性功能化过程中的潜力 (Cottet et al., 2004)。
通过 N-杂环卡宾催化进行环化
Janssen‐Müller 等人 (2016) 研究了使用 N-杂环卡宾活化 2-(溴甲基)苯甲醛。这种新颖的方法导致了功能化 1-异色满酮的生成,展示了 2-溴-4-(三氟甲基)苯甲醛在合成复杂分子结构中的效用 (Janssen‐Müller et al., 2016)。
晶体结构分析
Tureski 和 Tanski (2013) 对 2-溴-5-氟苯甲醛(一种与 2-溴-4-(三氟甲基)苯甲醛在结构上相似的化合物)的工作深入研究了其晶体结构。他们观察到特定的相互作用和结构特征,有助于理解此类化合物的物理特性 (Tureski & Tanski, 2013)。
合成和结构研究
Arunagiri 等人 (2018) 使用 4-溴苯甲酰肼和 2,4-二羟基苯甲醛合成了一种新型的腙席夫碱化合物,这可以为类似溴代取代苯甲醛的反应和潜在应用提供见解 (Arunagiri et al., 2018)。
钯催化的邻位溴化
Dubost 等人 (2011) 探索了由苯甲醛合成取代的 2-溴苯甲醛,涉及钯催化的邻位溴化。该方法可能与创建 2-溴-4-(三氟甲基)苯甲醛的衍生物有关 (Dubost et al., 2011)。
属性
IUPAC Name |
2-bromo-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKSTNNYAHZPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234247 | |
| Record name | 2-Bromo-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethyl)benzaldehyde | |
CAS RN |
85118-24-7 | |
| Record name | 2-Bromo-4-(trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(trifluoromethyl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromo-4-(trifluoromethyl)benzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N94F74WA95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)

